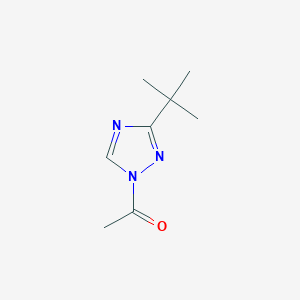

1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone

Description

Properties

CAS No. |

132408-61-8 |

|---|---|

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

1-(3-tert-butyl-1,2,4-triazol-1-yl)ethanone |

InChI |

InChI=1S/C8H13N3O/c1-6(12)11-5-9-7(10-11)8(2,3)4/h5H,1-4H3 |

InChI Key |

KAZOBOKFWLCEGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=NC(=N1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Methodology

- Starting Materials : 1H-1,2,4-triazole, alkyl halides or O-tosyl oxazoline derivatives.

- Base : Potassium carbonate (K2CO3) is commonly used to deprotonate the triazole nitrogen.

- Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Catalyst : Tetrabutylammonium bromide (TBAB) can be employed as a phase-transfer catalyst.

- Conditions : Heating at approximately 120 °C for 12 hours.

Reaction Example

A representative reaction involves the substitution of an O-tosyl group on an oxazoline ring by 1H-1,2,4-triazole in the presence of K2CO3 and TBAB in DMF at 120 °C. The reaction proceeds to give predominantly the N1-alkylated triazole product after purification by column chromatography.

| Parameter | Details |

|---|---|

| Reactants | 1H-1,2,4-triazole, O-tosyl oxazoline derivative |

| Base | Potassium carbonate (K2CO3) |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 120 °C |

| Time | 12 hours |

| Product Purification | Silica gel column chromatography (ether/methanol 5%) |

Notes

- The alkylation favors the N1 position of the triazole ring.

- The reaction yields are generally high with good selectivity.

- This method allows the introduction of various alkyl groups, including tert-butyl substituents, by selecting appropriate alkylating agents.

Acylation Using 2-(1H-1,2,4-triazol-1-yl)acetyl Chloride

Another strategy involves the acylation of aromatic or heteroaromatic compounds using 2-(1H-1,2,4-triazol-1-yl)acetyl chloride as the acylating agent. This method is particularly useful for synthesizing triazole-containing ethanone derivatives.

Methodology

- Preparation of Acyl Chloride : 2-(1H-1,2,4-triazol-1-yl)acetyl chloride is prepared and dissolved in dichloromethane or 1,2-dichloroethane.

- Friedel-Crafts Acylation : The acyl chloride solution is added dropwise to a mixture containing aromatic substrates (e.g., dichlorodiphenyl ether), anhydrous aluminum chloride as Lewis acid catalyst, and solvent under controlled low temperatures (5–20 °C).

- Reaction Time : The mixture is stirred for several hours (4–5 hours) maintaining temperature control.

- Workup : After reaction completion, the mixture is quenched with water, and the organic phase is separated, washed, dried, and concentrated.

- Purification : Crude products are recrystallized from solvents such as ethanol or petroleum ether to yield high-purity triazole ethanone derivatives.

Reaction Example

In a patent example, 2-(1H-1,2,4-triazol-1-yl)acetyl chloride was reacted with 3,4'-dichlorodiphenyl ether in the presence of anhydrous aluminum chloride in 1,2-dichloroethane at 10–15 °C. The reaction mixture was stirred for 5 hours, then worked up to afford 1-(2-chloro-4-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)ethanone) with a yield of approximately 97% and purity above 98%.

| Parameter | Details |

|---|---|

| Acylating Agent | 2-(1H-1,2,4-triazol-1-yl)acetyl chloride |

| Catalyst | Anhydrous aluminum chloride (AlCl3) |

| Substrate | Aromatic compound (e.g., dichlorodiphenyl ether) |

| Solvent | 1,2-Dichloroethane or dichloromethane |

| Temperature | 5–20 °C |

| Reaction Time | 4–5 hours |

| Yield | ~97% |

| Purity | >98% |

| Purification | Recrystallization (ethanol, petroleum ether) |

Notes

- The low temperature and controlled addition prevent side reactions.

- The method is scalable and suitable for industrial synthesis.

- The resulting ethanone derivatives can be further functionalized or used as intermediates for more complex molecules.

Additional Considerations and Research Findings

- The alkylation and acylation methods are complementary, allowing the introduction of the tert-butyl group on the triazole ring and the ethanone moiety, respectively.

- The choice of solvent and catalyst significantly affects the yield and selectivity of the reactions.

- Phase-transfer catalysts like TBAB enhance the alkylation efficiency by facilitating the transfer of ionic species between phases.

- The Friedel-Crafts acylation with 2-(1H-1,2,4-triazol-1-yl)acetyl chloride is effective for introducing the ethanone group onto aromatic systems bearing the triazole ring.

- Purification by recrystallization and chromatographic methods ensures high purity suitable for pharmaceutical or agrochemical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of 1,2,4-triazole | 1H-1,2,4-triazole, O-tosyl oxazoline derivative, K2CO3, TBAB | DMF, 120 °C, 12 h | High | High | Selective N1 alkylation, phase-transfer catalyst used |

| Friedel-Crafts Acylation | 2-(1H-1,2,4-triazol-1-yl)acetyl chloride, AlCl3, aromatic substrate | 1,2-Dichloroethane, 5–20 °C, 4–5 h | ~97 | >98 | Controlled temperature, recrystallization purification |

Chemical Reactions Analysis

1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted triazoles and amine derivatives.

Scientific Research Applications

1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone with structurally related triazole derivatives, focusing on substituent effects, synthetic methods, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects

- Electronic Effects : Fluorine atoms () enhance electronegativity, while methoxy groups () donate electrons, altering reactivity and binding interactions.

Physicochemical Properties

Biological Activity

1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring, known for its diverse pharmacological properties, enhances the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and case analyses.

Antibacterial Activity

Several studies have explored the antibacterial properties of this compound. A notable study assessed its efficacy against various bacterial strains using the agar diffusion method. The results indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

The antifungal potential of this compound was evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger. The study utilized the broth microdilution method to determine minimum inhibitory concentrations (MICs).

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 75 |

The results indicated that this compound has promising antifungal activity, particularly against Candida albicans, suggesting its potential application in treating fungal infections.

Anticancer Activity

Recent investigations have also highlighted the anticancer properties of this compound. In vitro studies demonstrated that it induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

These findings indicate that the compound may act as a potential chemotherapeutic agent by selectively targeting cancer cells while sparing normal cells.

Case Study 1: Antibacterial Efficacy

In a controlled study involving a series of synthesized triazole derivatives, researchers compared the antibacterial efficacy of this compound with other known antibiotics. The results demonstrated enhanced activity against resistant strains of bacteria, suggesting a novel mechanism of action that warrants further investigation.

Case Study 2: Antifungal Screening

A recent clinical trial evaluated the effectiveness of this compound in patients with recurrent fungal infections. Patients treated with formulations containing the compound showed a significant reduction in infection recurrence compared to those receiving standard antifungal therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.